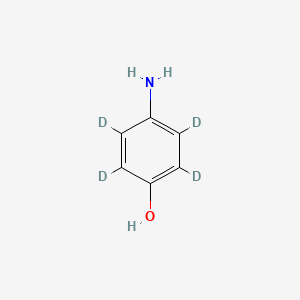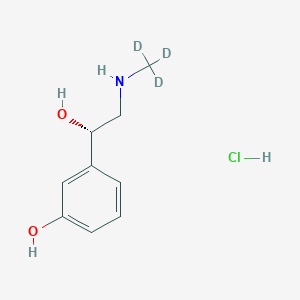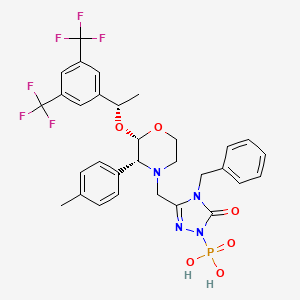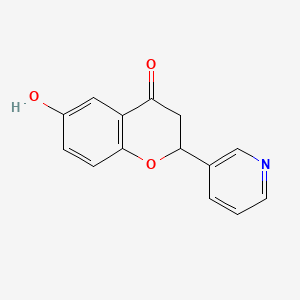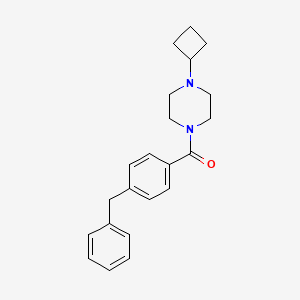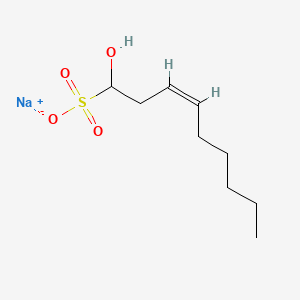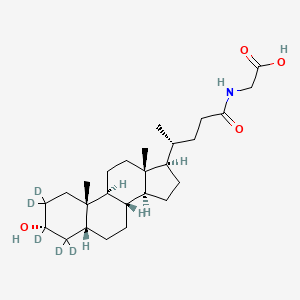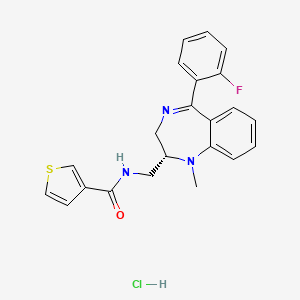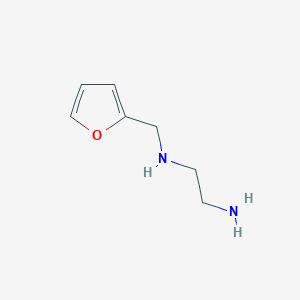
N-(2-furylmethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)ethylenediamine: is an organic compound that features a furan ring attached to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)ethylenediamine typically involves the reaction of furfurylamine with ethylenediamine under controlled conditions. One common method includes the following steps:
Michael Addition: Furfurylamine is reacted with ethylenediamine in the presence of a catalyst such as iron(III) chloride at room temperature.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-furylmethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylenediamine backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with modified side chains.
Substitution: Substituted ethylenediamine derivatives with different alkyl or acyl groups
Applications De Recherche Scientifique
N-(2-furylmethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of various chemicals
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)ethylenediamine involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to various biological effects. The compound’s molecular targets include metal ions such as iron and copper, which are essential for many enzymatic processes .
Comparaison Avec Des Composés Similaires
Ethylenediamine: A simpler analog without the furan ring.
N-(2-hydroxyethyl)ethylenediamine: Contains a hydroxyethyl group instead of a furylmethyl group.
N-(2-chloroethyl)ethylenediamine: Contains a chloroethyl group instead of a furylmethyl group.
Uniqueness: N-(2-furylmethyl)ethylenediamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile ligand in coordination chemistry and a potential therapeutic agent .
Propriétés
Numéro CAS |
5700-58-3 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-3-4-9-6-7-2-1-5-10-7/h1-2,5,9H,3-4,6,8H2 |
Clé InChI |
SDYAGGMEBLMHCR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


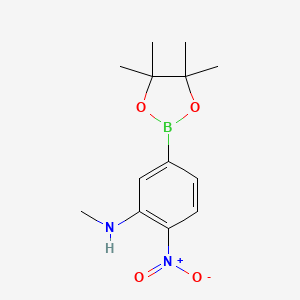
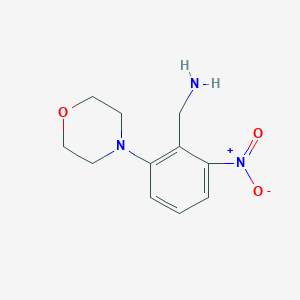
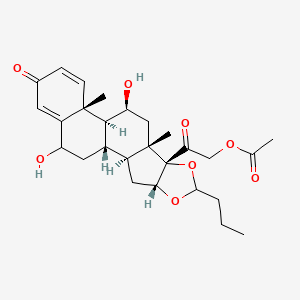
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
